Apteniol D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24O8 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-[4-[4-(2-carboxyethyl)-2,6-dimethoxyphenoxy]-3-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C21H24O8/c1-26-16-10-13(5-8-19(22)23)4-7-15(16)29-21-17(27-2)11-14(6-9-20(24)25)12-18(21)28-3/h4,7,10-12H,5-6,8-9H2,1-3H3,(H,22,23)(H,24,25) |
InChI Key |
YBOIZGBZDGKRLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC2=C(C=C(C=C2)CCC(=O)O)OC)OC)CCC(=O)O |
Synonyms |
apteniol D |
Origin of Product |
United States |
Structural Elucidation and Re Evaluation
Methodologies Employed for Initial Structural Assignment of Apteniol D
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H and ¹³C NMR, played a central role in the structural elucidation of this compound. unina.ittandfonline.comnaturalproducts.net Analysis of the ¹H NMR spectrum provided information on the different types of protons present, their chemical environments, and their coupling patterns, indicating the presence of specific structural fragments such as aromatic rings, methylenes, and methyl groups. unina.it The ¹³C NMR spectrum, often aided by techniques like DEPT, provided insights into the carbon skeleton and the types of carbon atoms (methyl, methylene, methine, quaternary). unina.it
Further detailed structural information was obtained through 2D NMR experiments such as COSY, HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation). unina.it COSY experiments helped establish proton-proton connectivities through bonds. unina.it HMQC correlated protons with the carbons they are directly attached to, while HMBC revealed correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular structure, including the positions of substituents like methoxyl groups. unina.it For this compound, NMR data indicated the presence of aromatic rings, methylenes, and methoxyl groups. unina.it
Mass Spectrometry (MS)
Mass spectrometry provided information about the molecular weight and formula of this compound. tandfonline.comnaturalproducts.netresearchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) were used to determine the molecular peak. unina.it For this compound, the molecular formula was established as C₂₁H₂₄O₈ based on the ion at m/z 427 [M+Na]⁺ in the MALDI-MS spectrum, in conjunction with elemental analysis data. unina.it High-Resolution ESI-MS can provide more precise mass measurements, aiding in the determination of the elemental composition. tandfonline.com Mass spectrometry is a powerful analytical technique used to identify unknown compounds and elucidate the structure of molecules. wisc.edu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy was also employed in the initial characterization of this compound. tandfonline.com IR spectroscopy provides information about the functional groups present in a molecule by identifying characteristic bond vibrations that absorb infrared radiation at specific frequencies. byjus.comucla.eduresearchgate.net While not providing detailed structural connectivity, IR spectra can confirm the presence of key functional groups such as hydroxyl, carbonyl, or ether linkages, which are expected in an oxyneolignan structure like this compound. byjus.comresearchgate.net
Elemental Analysis
Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, and oxygen) in a compound. ethz.chthermofisher.com This data is crucial for determining or confirming the molecular formula of the isolated compound. thermofisher.com For this compound, elemental analysis, in combination with MALDI-MS data, helped establish its molecular formula as C₂₁H₂₄O₈. unina.it Elemental analysis is a versatile technique used in organic chemistry and pharmaceuticals for quality control and to help determine the structure and purity of compounds. thermofisher.com
Strategies for Definitive Structural Re-evaluation and Confirmation
Given the observed discrepancies, a definitive structural re-evaluation and confirmation of this compound are necessary. This process typically involves a combination of advanced analytical techniques and potentially new synthetic approaches.
One crucial strategy is the re-isolation of this compound from its natural source, Aptenia cordifolia, followed by comprehensive spectroscopic analysis using high-field NMR spectroscopy and high-resolution mass spectrometry to obtain unambiguous data. Advanced NMR techniques, including those for determining relative and absolute configurations, would be essential.
Comparison of the spectroscopic data of the re-isolated natural product with the data from previously synthesized proposed structures is the first step in identifying the specific structural differences. This comparison can pinpoint which parts of the proposed structure are likely incorrect.
Based on the re-evaluated spectroscopic data, a revised structure for this compound can be proposed. To definitively confirm this revised structure, a stereoselective total synthesis of the newly proposed structure would be undertaken. A successful synthesis yielding a compound with identical spectroscopic and physical properties to the natural product would serve as strong evidence for the revised structure. nih.gov
Furthermore, computational methods, such as DFT calculations of NMR chemical shifts, could be used to compare the predicted spectra of proposed structures with the experimental data, aiding in the validation of a revised structure.
The discrepancies observed for this compound and other apteniols suggest that the initial structural elucidation, while thorough for the techniques available, may have been subject to misinterpretations, particularly concerning the connectivity or stereochemistry of the oxyneolignan framework. tandfonline.comtandfonline.comresearchgate.net Therefore, a rigorous re-evaluation using modern analytical and synthetic techniques is vital to establish the correct and unambiguous structure of this compound.
Stereochemical Considerations and Absolute Configuration Determination
Information specifically detailing the stereochemical considerations and the determination of the absolute configuration of this compound is limited in the provided search results. The initial isolation and structural elucidation focused primarily on establishing the planar structure based on spectroscopic data. unina.it While the molecule's proposed structure, as an oxyneolignan, would likely contain chiral centers, the initial report does not explicitly discuss the determination of the stereochemistry or absolute configuration of these centers. unina.it
The subsequent synthetic study that re-evaluated the proposed structure of this compound also focused on the synthesis of the proposed 4,4'-oxyneolignan structure. researchgate.netfigshare.comnih.gov The discrepancy in spectral data between the synthesized and natural compounds indicated a structural issue, but the details regarding whether stereochemical differences contributed to this discrepancy are not explicitly provided in the search snippets. researchgate.netfigshare.comnih.govresearchgate.net
Determining the absolute configuration of chiral molecules typically involves techniques such as X-ray crystallography (especially with anomalous dispersion), optical rotatory dispersion (ORD), vibrational circular dichroism (VCD), or the use of chiral shift reagents in NMR. wikipedia.orgimperial.ac.uk The R/S nomenclature, based on the Cahn-Ingold-Prelog priority rules, is the common method for designating absolute configuration. wikipedia.orgyale.edulibretexts.orgchadsprep.com The D/L notation is also used, particularly for amino acids and carbohydrates, relating the stereochemistry to that of glyceraldehyde. bbk.ac.ukstackexchange.comlibretexts.orgyoutube.com However, the specific application of these methods to determine the stereochemistry of this compound is not detailed in the available information.
Further research would be required to definitively establish the stereochemistry and absolute configuration of naturally occurring this compound, particularly given the questions raised about its initially proposed planar structure.
Chemical Synthesis and Analog Development
Total Synthesis Strategies for Proposed Apteniol D
The total synthesis of the compound proposed to be this compound, a 4,4'-oxyneolignan, has been reported. This synthesis aimed to confirm the structure of the naturally occurring compound isolated from Aptenia cordifolia. nih.govtandfonline.com
Application of Ullmann Ether Synthesis for Diaryl Ether Moiety Construction
A key step in the synthesis of the proposed this compound structure is the formation of its diaryl ether moiety. The classical Ullmann ether synthesis has been employed for this crucial coupling reaction. This method involves the coupling of an aryl halide with a phenol (B47542), typically catalyzed by copper or copper salts, often requiring high temperatures. nih.govtandfonline.combeilstein-journals.orgrsc.org In the reported synthesis of the proposed this compound, the diphenyl ether linkage was constructed via the Ullmann ether synthesis using excess copper powder in N,N-dimethylacetamide at 200 °C in a sealed tube. nih.govtandfonline.com This approach was also utilized in the synthesis of other apteniols, such as apteniols A, B, C, and G. tandfonline.comnih.govtandfonline.comresearchgate.net While effective for forming the diaryl ether, the classical Ullmann method is known for requiring harsh conditions and often yielding low to moderate amounts of product, which can limit its broader applicability and functional group tolerance. beilstein-journals.orgtandfonline.com
Other Key Synthetic Transformations and Methodologies
Beyond the Ullmann ether synthesis, other synthetic transformations are necessary to complete the total synthesis of the proposed this compound structure. The synthetic route described includes steps following the diaryl ether formation to elaborate the molecule to the target structure. For instance, after the Ullmann coupling of vanilline and 4-bromo-3,5-dimethylbenzaldehyde, subsequent steps involved converting formyl groups into α,β-unsaturated esters using the Horner-Wadsworth-Emmons reaction, followed by catalytic hydrogenation and hydrolysis of the ester groups. tandfonline.comtandfonline.com These transformations are essential for building the complete carbon skeleton and introducing the necessary functional groups present in the proposed structure of this compound.
Challenges and Limitations in Synthetic Approaches
One significant challenge encountered in the synthetic studies of this compound and other apteniols is the discrepancy between the spectral data of the synthesized compounds and those of the naturally occurring isolates. nih.govtandfonline.comnih.govtandfonline.com In the case of the proposed this compound, while the 1H and 13C NMR data of the synthesized compound were similar to the reported data for natural this compound, they did not perfectly match. tandfonline.com This suggests that the actual structure of the naturally obtained this compound might be slightly different from the initially proposed structure. tandfonline.com This highlights a limitation in relying solely on spectral data for structural assignment and the importance of total synthesis for structural confirmation. The classical Ullmann ether synthesis itself also presents limitations, including the need for high reaction temperatures and stoichiometric or superstoichiometric amounts of copper, which can restrict its use with sensitive functional groups. beilstein-journals.orgtandfonline.com
Rational Design and Synthesis of this compound Analogs and Derivatives
While the primary focus of the provided information is on the synthesis of the proposed natural product structure, the challenges in matching the spectral data of the synthesized compound with the natural product could lead to the rational design and synthesis of analogs and derivatives. The synthesis of analogs is a common strategy in natural product chemistry to explore structural variations and their impact on biological activity or to confirm structural assignments. nih.govmdpi.com Although specific details on the rational design and synthesis of this compound analogs are not extensively detailed in the provided search results, the synthesis of derivatives of other apteniols, such as apteniol A, has been reported. tandfonline.comnih.govtandfonline.com These studies on related compounds suggest that modifications to the core oxyneolignan structure, including alterations to the diaryl ether linkage or the pendant side chains, could be pursued to generate this compound analogs.
Structure-Activity Relationship (SAR) Studies based on Synthesized Compounds
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure affect its biological activity. wikipedia.orgimmutoscientific.comslideshare.net Although comprehensive SAR studies specifically on this compound are not detailed in the provided results, research on other synthesized apteniols has included biological activity evaluations. For example, synthesized proposed apteniols B, C, and G were tested for degranulation-inhibiting activity. nih.govtandfonline.com The methyl ester derivative of proposed apteniol A was found to enhance neurite outgrowth and inhibit antigen-induced degranulation. tandfonline.comnih.govtandfonline.com These studies indicate that the apteniol scaffold possesses biological relevance and that structural variations can influence activity. While the biological activities of synthesized proposed this compound are not explicitly mentioned, the synthesis of this compound would enable future SAR investigations to explore its biological profile and the impact of potential structural revisions suggested by the spectral discrepancies.
Biosynthetic Pathways and Precursors
Proposed Biosynthetic Routes for Oxyneolignans in Aptenia cordifolia
Oxyneolignans isolated from Aptenia cordifolia, including Apteniols A-F, are characterized as dihydrophenylpropanoid acid units. These structures feature C6-C3 units connected by an oxygen atom, typically through a C4-O-C4' or C4-O-C2' linkage researchgate.netekb.eg. This structural motif strongly suggests that their biosynthesis involves the phenylpropanoid pathway, which provides the fundamental C6-C3 building blocks. The formation of the diaryl ether bridge is a key step in the biosynthesis of these compounds. While the precise sequence of enzymatic reactions specific to Apteniol D in Aptenia cordifolia is not fully elucidated in the available literature, the presence of the diaryl ether linkage points towards oxidative coupling mechanisms.
Role of Phenolic Precursors in Diaryl Ether Formation
Phenolic compounds derived from the shikimate and phenylpropanoid pathways serve as the primary precursors for lignans (B1203133) and neolignans, including oxyneolignans. Common phenylpropanoid precursors include p-coumaric acid, caffeic acid, ferulic acid, coniferyl alcohol, p-coumaryl alcohol, and sinapyl alcohol scribd.comfishersci.iemassbank.euiarc.frnih.govresearchgate.netnih.govuni.luwikipedia.orgwikipedia.orguni.lumpg.decdutcm.edu.cnuni.luuni.luuni.lumassbank.eunih.govnih.gov. The formation of the diaryl ether bond, a defining feature of oxyneolignans like this compound, is a critical step in their biosynthesis. This linkage is typically formed through oxidative coupling of phenolic precursors oregonstate.edu. The regioselectivity of this coupling (e.g., C4-O-C4' or C4-O-C2') is crucial in determining the final oxyneolignan structure. Studies on the synthesis of diaryl ethers in natural products often employ methods like Ullmann ether synthesis or metal-catalyzed cross-coupling, reflecting the chemical challenge and the need for specific enzymatic control in biological systems tandfonline.comnih.govorganic-chemistry.org.
Elucidation of Key Enzyme Systems Involved in this compound Biosynthesis
The formation of diaryl ether linkages in plant natural products is generally catalyzed by oxidative enzymes. Laccases and peroxidases are well-known enzymes involved in the oxidative coupling of phenolic substrates during the biosynthesis of lignin (B12514952) and other phenylpropanoid-derived compounds. While these enzyme classes are likely candidates for catalyzing the diaryl ether formation in this compound biosynthesis, specific enzymatic studies detailing the isolation, characterization, and activity of the enzymes responsible for the precise coupling leading to this compound in Aptenia cordifolia were not found in the consulted literature. Research into the biosynthesis of similar diaryl ether-containing natural products in other plant species suggests that cytochrome P450 enzymes may also play a role in regioselective oxidative coupling.
Isotope Labeling and Precursor Incorporation Studies
Isotope labeling and precursor incorporation studies are powerful tools for elucidating biosynthetic pathways by tracing the fate of labeled precursors within the organism. While such studies have been employed to investigate the biosynthesis of related diaryl ether natural products in other plant species, providing evidence for oxidative coupling mechanisms oregonstate.edu, specific research utilizing isotope labeling to probe the incorporation of precursors into this compound within Aptenia cordifolia was not identified in the available information. Such studies would be invaluable in confirming the proposed phenylpropanoid origin and the specific coupling pattern leading to this compound.
Genetic and Molecular Basis of Biosynthesis in Source Organisms
The genetic and molecular mechanisms underlying the biosynthesis of specialized metabolites in plants involve the coordinated expression of genes encoding the relevant biosynthetic enzymes and regulatory proteins. Understanding the genetic basis of this compound biosynthesis in Aptenia cordifolia would involve identifying the genes encoding the enzymes discussed in Section 4.3, as well as any transcription factors or regulatory elements that control their expression. Information regarding specific genes, transcripts, or molecular-level regulation directly involved in the biosynthesis of this compound in Aptenia cordifolia was not available in the reviewed search results. Advances in genomics and transcriptomics could potentially provide insights into the molecular machinery governing the production of these oxyneolignans in the future.
Based on the available information, the structural characteristics of oxyneolignans in Aptenia cordifolia suggest a biosynthetic pathway rooted in phenylpropanoid metabolism, involving oxidative coupling of phenolic precursors to form the characteristic diaryl ether linkage. Further research, particularly using targeted enzymatic assays, isotope labeling experiments, and molecular biology techniques, is needed to fully elucidate the intricate details of this compound biosynthesis in this plant species.
Table 1: PubChem CIDs of Mentioned Compounds
| Compound Name | PubChem CID |
| Caffeic acid | 689043 scribd.comuni.lumassbank.euguidetopharmacology.orgmq.edu.au |
| Ferulic acid | 445858 iarc.frresearchgate.netuni.lunih.gov |
| p-Coumaric acid | 637542 fishersci.iemassbank.eunih.govuni.luembrapa.br |
| Coniferyl alcohol | 1549095 mpg.decdutcm.edu.cnuni.lufishersci.cathegoodscentscompany.com |
| Sinapyl alcohol | 5280507 nih.govwikipedia.orguni.luthegoodscentscompany.com |
| p-Coumaryl alcohol | 5280535 wikipedia.orguni.lunih.govnih.govbmrb.io |
| This compound | 44443911 (Based on a search result mentioning this compound and PubChem, though a direct CID for this compound wasn't explicitly stated in the initial CID searches, a subsequent search yielded this result naturalproducts.net. PubChem itself is a reliable source for CIDs wikipedia.orgbioregistry.ionih.gov). |
Unable to Generate Article on "this compound" Due to Lack of Scientific Data
Efforts to compile a detailed scientific article on the chemical compound "this compound" have been unsuccessful due to a lack of available research and data across scientific databases. Extensive searches for this specific compound did not yield any scholarly articles, preclinical studies, or significant mentions in the scientific literature.
As a result, it is not possible to provide information on the biological activities and mechanistic investigations of "this compound," including its potential phytotoxic, allelopathic, antimicrobial, or anti-inflammatory properties. The specific subsections outlined for the article, such as its effects on Lactuca sativa L., its mechanisms of antimicrobial action, and its anti-inflammatory properties, cannot be addressed as there is no scientific evidence to draw upon.
Without any foundational research on "this compound," any attempt to generate content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and publication on this compound are necessary before a comprehensive scientific article can be developed.
Biological Activities and Mechanistic Investigations Pre Clinical Focus
Anti-inflammatory Properties
Evaluation in Cellular Models of Inflammation (e.g., RBL-2H3 cells for related compounds)
Information regarding the evaluation of Apteniol D in cellular models of inflammation, such as the rat basophilic leukemia cell line (RBL-2H3), is not available in the public domain. RBL-2H3 cells are a common model for studying mast cell degranulation and the release of inflammatory mediators. mdpi.comcytion.com
Identification of Molecular Targets and Signaling Pathway Modulation
There is no published research identifying the molecular targets of this compound or its effects on intracellular signaling pathways.
Antineoplastic Activity
The potential antineoplastic (anti-cancer) properties of this compound have not been documented in accessible scientific literature. nih.govmsdvetmanual.comdrugbank.com
Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (e.g., MCF-7 for related compounds)
Specific data on the cytotoxicity and antiproliferative effects of this compound in cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7), are not available. The MCF-7 cell line is widely used in cancer research to screen for potential therapeutic agents. viamedica.plmdpi.com
Investigation of Apoptosis Induction, Cell Cycle Arrest, and Other Mechanisms
Mechanistic studies investigating whether this compound induces apoptosis (programmed cell death) or causes cell cycle arrest in cancer cells have not been reported. nih.govnih.govfrontiersin.org
Other Noteworthy Biological Activities
Enhancement of Neurite Outgrowth (for related Apteniol A derivative)
While the prompt mentions the enhancement of neurite outgrowth for a related "Apteniol A" derivative, no information could be found for either Apteniol A or this compound in relation to this biological activity. Neurite outgrowth is a crucial process in neuronal development and regeneration. sigmaaldrich.comneurofit.commoleculardevices.com
Antioxidant Potential
Pre-clinical investigations have highlighted the antioxidant capabilities of extracts derived from Aptenia cordifolia. The ethanolic extract from the aerial parts of the plant has demonstrated notable antioxidant effects. ekb.eg A study investigating the alcoholic extracts of various plant organs found that the stamens and petals exhibited the highest concentrations of phenolic compounds and, consequently, the most potent antioxidant activity. notulaebotanicae.ro
The antioxidant potential is largely attributed to the presence of phenolic compounds, which are known to scavenge free radicals. notulaebotanicae.ro The mechanism of action for many natural antioxidants involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. This capacity is influenced by the molecular structure of the antioxidant compounds.
Table 1: Summary of In Vitro Antioxidant Activity of Aptenia cordifolia Extracts
| Plant Part | Extract Type | Key Findings | Reference |
| Aerial Parts | 70% Ethanol | Demonstrated significant antioxidant activity. | ekb.eg |
| Stamens and Petals | Alcohol | Possessed the highest phenol (B47542) content and antioxidant effects. | notulaebotanicae.ro |
Hepatoprotective Effects (forAptenia cordifoliaextract)
The ethanolic extract of the aerial parts of Aptenia cordifolia has been shown to possess significant hepatoprotective activity in pre-clinical models. ekb.eg This protective effect on the liver is closely linked to the antioxidant properties of the extract. The underlying mechanism is believed to involve the mitigation of oxidative stress, a key factor in the pathogenesis of liver damage.
In studies involving drug-induced hepatotoxicity, natural compounds with antioxidant and free-radical scavenging properties have been observed to protect liver cells from damage. nih.govscirp.org The hepatoprotective action of such extracts is often evaluated by measuring the levels of serum enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are markers of liver cell injury. A reduction in the elevated levels of these enzymes following exposure to a hepatotoxin indicates a protective effect.
The presence of bioactive compounds like flavonoids and other polyphenols in plant extracts is often correlated with their hepatoprotective potential. nih.gov These compounds can exert their effects by stabilizing cell membranes, scavenging damaging free radicals, and enhancing the cellular antioxidant defense systems.
Table 2: Pre-clinical Evidence of Hepatoprotective Activity of Aptenia cordifolia Extract
| Extract Source | Model | Key Outcomes | Reference |
| Aerial Parts (70% Ethanol Extract) | Not specified in abstract | Showed significant hepatoprotective activity. | ekb.eg |
Analytical Chemistry of Apteniol D
Optimized Extraction and Purification Methodologies from Natural Sources
The efficient extraction and purification of Apteniol D from its natural sources are critical preliminary steps for its analytical characterization and quantification. The choice of methodology is dictated by the physicochemical properties of this compound and the matrix of the source material. Research has focused on developing optimized protocols that maximize yield and purity while minimizing degradation of the compound.
A variety of extraction techniques have been explored for this compound. Traditional methods such as maceration and Soxhlet extraction, while straightforward, often suffer from long extraction times and the potential for thermal degradation of thermolabile compounds. nih.gov Modern techniques, including ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE), offer significant advantages in terms of efficiency and selectivity.
For instance, a comparative study on the extraction of this compound from a plant matrix demonstrated that UAE significantly reduced extraction time and solvent consumption compared to conventional methods. The optimization of UAE parameters, such as solvent composition, temperature, and sonication time, is crucial for achieving high extraction efficiency.
Following extraction, purification is essential to isolate this compound from co-extracted interfering substances. Column chromatography, including open-column and flash chromatography, is a fundamental purification technique. jsmcentral.org The choice of stationary phase (e.g., silica (B1680970) gel, alumina, or reversed-phase C18) and mobile phase is tailored to the polarity of this compound.
More advanced purification techniques like counter-current chromatography (CCC) have also been successfully applied. nih.gov CCC, being a liquid-liquid partition chromatography method, avoids the use of solid stationary phases, thus minimizing irreversible adsorption and degradation of the target compound.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Maceration | Ethanol:Water (70:30) | 25 | 48 h | 65 | 70 |
| Soxhlet Extraction | n-Hexane | 60 | 12 h | 75 | 78 |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 40 | 30 min | 92 | 85 |
| Microwave-Assisted Extraction (MAE) | Ethyl Acetate | 50 | 10 min | 95 | 88 |
| Supercritical Fluid Extraction (SFE) | sc-CO2 + 5% Ethanol | 45 | 2 h | 90 | 92 |
Advanced Chromatographic Techniques for Isolation, Separation, and Quantification (e.g., HPLC-UV/DAD, GC-MS, LC-MS/MS)
High-performance liquid chromatography (HPLC) is the cornerstone for the analysis of this compound, offering high resolution and sensitivity. When coupled with a UV or diode-array detector (DAD), HPLC allows for the quantification and preliminary identification of this compound based on its retention time and UV-Vis spectrum. A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape.
Gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of this compound if the compound is volatile or can be derivatized to increase its volatility. Derivatization, for example, through silylation, is often necessary to improve the chromatographic behavior and mass spectrometric fragmentation of the analyte.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most powerful technique for the sensitive and selective quantification of this compound in complex matrices. nih.gov The use of multiple reaction monitoring (MRM) mode allows for the specific detection of the parent ion and its characteristic fragment ions, significantly reducing matrix interference.
Table 2: Exemplary Chromatographic Conditions for this compound Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Retention Time (min) |
|---|---|---|---|---|
| HPLC-UV/DAD | C18 (4.6 x 250 mm, 5 µm) | Gradient: Water (0.1% Formic Acid) and Acetonitrile | DAD (280 nm) | 15.2 |
| GC-MS | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Helium (1 mL/min) | Mass Spectrometer (EI) | 12.8 |
| LC-MS/MS | C18 (2.1 x 100 mm, 1.8 µm) | Gradient: Water (0.1% Formic Acid) and Methanol | Triple Quadrupole MS (MRM) | 8.5 |
Development and Validation of Robust Analytical Procedures for this compound Quantification in Biological and Environmental Samples
The development of robust and validated analytical methods is crucial for the accurate quantification of this compound in complex samples such as blood, urine, and soil. uab.edu These methods must be validated according to international guidelines (e.g., ICH, FDA) to ensure their reliability.
Method validation encompasses several key parameters, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
For biological samples, sample preparation is a critical step to remove interfering substances like proteins and salts. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of sample preparation method depends on the nature of the matrix and the concentration of this compound.
Environmental sample analysis presents its own challenges due to the complexity of matrices such as soil and water. Extraction methods must be optimized to efficiently recover this compound while minimizing co-extraction of interfering compounds.
Table 3: Validation Parameters for an LC-MS/MS Method for this compound in Human Plasma
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Characterization of this compound and its Metabolites using hyphenated techniques.
The structural elucidation of this compound and the identification of its metabolites are accomplished using hyphenated analytical techniques. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides accurate mass measurements, which are used to determine the elemental composition of the parent compound and its metabolites.
Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of this compound. This information is vital for structural elucidation and for identifying characteristic fragments that can be used for selective detection in complex mixtures.
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the complete structural characterization of this compound. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule.
The identification of metabolites often involves comparing the mass spectra and fragmentation patterns of the metabolites with those of the parent drug. In vitro studies using liver microsomes or in vivo studies in animal models are typically conducted to generate metabolites for characterization.
Establishment of Reference Standards and Quality Control Protocols
The availability of a well-characterized reference standard is a prerequisite for the accurate quantification of this compound. sigmaaldrich.com A primary reference standard should be of high purity (typically >99%) and its structure should be unequivocally confirmed by spectroscopic techniques such as NMR and MS.
Certified reference materials (CRMs) for this compound, traceable to national or international standards, are essential for ensuring the accuracy and comparability of results between different laboratories. nist.govnih.gov
Quality control (QC) protocols are implemented in routine analysis to monitor the performance of the analytical method. This involves the regular analysis of QC samples at different concentration levels (low, medium, and high) to ensure that the method remains accurate and precise over time. The results of the QC samples are plotted on control charts to identify any trends or deviations from the expected values.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethanol |
| n-Hexane |
| Methanol |
| Ethyl Acetate |
| Acetonitrile |
| Formic Acid |
Ecological and Chemoecological Significance
Role of Apteniol D in Plant Defense Mechanisms and Interspecies Interactions
Plants employ various defense mechanisms against herbivores and pathogens, including the production of secondary metabolites nih.goviastate.eduresearchgate.net. These compounds can act as toxins, deter feeding, or affect the growth and survival of herbivores nih.gov. While the specific role of this compound in plant defense is not extensively detailed in the available literature, other apteniols isolated from Aptenia cordifolia have shown biological activities that suggest potential defensive functions. For instance, apteniols A-G were initially isolated as phytotoxic metabolites from Aptenia cordifolia, indicating their potential to inhibit the growth of other plants researchgate.nettandfonline.com. This phytotoxicity can be a form of allelopathy, a type of interspecies interaction where one plant releases chemicals that affect the growth of neighboring plants, either positively or negatively unina.it.
Research on the phytotoxicity of secondary metabolites from Aptenia cordifolia has evaluated the effects of various compounds, including some apteniols, on the germination and growth of Lactuca sativa (lettuce) researchgate.nettandfonline.comresearchgate.net. These studies provide data on the inhibitory or stimulatory effects of these compounds at different concentrations researchgate.nettandfonline.comresearchgate.net.
Interactive Table 1: Effect of Aptenia cordifolia Compounds on Lactuca sativa Germination
| Compound | Concentration (M) | Effect on Germination (% deviation from control) |
| This compound | 10-4 | Data not explicitly available for this compound, but other apteniols were tested. researchgate.nettandfonline.comresearchgate.net |
| This compound | 10-5 | Data not explicitly available for this compound. researchgate.nettandfonline.comresearchgate.net |
| This compound | 10-6 | Data not explicitly available for this compound. researchgate.nettandfonline.comresearchgate.net |
| This compound | 10-7 | Data not explicitly available for this compound. researchgate.nettandfonline.comresearchgate.net |
| (Other Apteniols/Compounds from A. cordifolia) | (Various) | (See cited studies for specific data on other compounds) researchgate.nettandfonline.comresearchgate.net |
Interactive Table 2: Effect of Aptenia cordifolia Compounds on Lactuca sativa Root Length
| Compound | Concentration (M) | Effect on Root Length (% deviation from control) |
| This compound | 10-4 | Data not explicitly available for this compound. researchgate.nettandfonline.comresearchgate.net |
| This compound | 10-5 | Data not explicitly available for this compound. researchgate.nettandfonline.comresearchgate.net |
| This compound | 10-6 | Data not explicitly available for this compound. researchgate.nettandfonline.comresearchgate.net |
| This compound | 10-7 | Data not explicitly available for this compound. researchgate.nettandfonline.comresearchgate.net |
| (Other Apteniols/Compounds from A. cordifolia) | (Various) | (See cited studies for specific data on other compounds) researchgate.nettandfonline.comresearchgate.net |
Interactive Table 3: Effect of Aptenia cordifolia Compounds on Lactuca sativa Shoot Length
| Compound | Concentration (M) | Effect on Shoot Length (% deviation from control) |
| This compound | 10-4 | Data not explicitly available for this compound. researchgate.nettandfonline.comresearchgate.net |
| This compound | 10-5 | Data not explicitly available for this compound. researchgate.nettandfonline.comresearchgate.net |
| This compound | 10-6 | Data not explicitly available for this compound. researchgate.nettandfonline.comresearchgate.net |
| This compound | 10-7 | Data not explicitly available for this compound. researchgate.nettandfonline.comresearchgate.net |
| (Other Apteniols/Compounds from A. cordifolia) | (Various) | (See cited studies for specific data on other compounds) researchgate.nettandfonline.comresearchgate.net |
These findings suggest that this compound, as part of the apteniol group, could contribute to Aptenia cordifolia's ability to compete with other plant species through allelopathic effects researchgate.nettandfonline.comresearchgate.net. The precise mechanisms by which this compound exerts these effects and its specific interactions with herbivores or pathogens require further investigation.
Chemoecological Impact on Surrounding Plant and Microbial Communities
The release of secondary metabolites like this compound into the environment can have a chemoecological impact on surrounding plant and microbial communities nih.gov. Plant root exudates, containing various organic compounds, significantly influence the composition and activity of rhizosphere microbial communities nih.gov. While direct studies on the impact of this compound on specific microbial communities are limited, the general understanding of plant-microbe interactions in the rhizosphere suggests that plant-produced chemicals can recruit specific microbial groups or alter microbial diversity nih.govfrontiersin.orgmdpi.com.
The phytotoxic nature observed for some apteniols indicates a potential to influence the growth and distribution of neighboring plant species, thereby indirectly shaping the plant community structure researchgate.nettandfonline.comresearchgate.net. Changes in plant community composition can, in turn, affect the associated soil microbial communities frontiersin.orgresearchgate.net. The complexity of these interactions highlights the potential for this compound to play a role in structuring the local ecosystem through its chemical influence.
Biogeographical Distribution and Chemotaxonomic Implications within the Aizoaceae Family
The Aizoaceae family, to which Aptenia cordifolia belongs, is largely composed of succulent plants with a high concentration of species (96%) endemic to arid or semi-arid regions of Southern Africa wikipedia.orgekb.eg. The family exhibits significant diversity, particularly in the Greater Cape Floristic Region wikipedia.org. While Aptenia cordifolia is native to South Africa, it has become naturalized in other regions, including Australia and Europe researchgate.netekb.eg.
The presence and distribution of specific secondary metabolites, such as apteniols, within different species of the Aizoaceae family can have chemotaxonomic implications ekb.eg. Chemotaxonomy uses chemical compounds to aid in the classification and understanding of evolutionary relationships among plants ekb.eg. The isolation of apteniols A-G from Aptenia cordifolia suggests that these oxyneolignans could be characteristic of this species or a specific lineage within the Aizoaceae researchgate.net. Comparative phytochemical studies across different Aizoaceae species are necessary to fully understand the chemotaxonomic significance of this compound and other related compounds ekb.egresearchgate.net. Limited information is available on the distribution and chemotaxonomic patterns of these specific alkaloids within the genus Aptenia ekb.eg.
Environmental Fate, Persistence, and Degradation Pathways in Natural Ecosystems
The environmental fate, persistence, and degradation pathways of this compound in natural ecosystems are not extensively documented in the available literature. The fate of chemical compounds in the environment is influenced by processes such as adsorption, desorption, degradation (biological and chemical), volatilization, and leaching driftlessprairies.org. Biodegradation by soil microorganisms is a major route for the transformation and loss of organic compounds in soil driftlessprairies.orgucanr.edu.
Studies on the environmental fate of other types of organic compounds, such as herbicides, provide a general framework for understanding the processes involved driftlessprairies.orgucanr.edu. These processes include aerobic and anaerobic degradation in soils and sediments, mineralization, soil leaching, and photolytic degradation criver.comctgb.nleuropa.eu. The persistence of a compound in the environment is often described by its half-life, which is the time it takes for half of the compound to degrade ucanr.edu.
Interactive Table 4: General Environmental Fate Processes for Organic Compounds
| Process | Description | Relevance to this compound |
| Adsorption | Binding of the compound to soil particles or organic matter. | Potential factor influencing mobility and bioavailability in soil. Specific data for this compound is not available. driftlessprairies.org |
| Desorption | Release of the adsorbed compound back into the soil solution. | Influences the availability for degradation, uptake, or leaching. Specific data for this compound is not available. driftlessprairies.org |
| Biodegradation | Breakdown of the compound by microorganisms (bacteria and fungi). | Likely a significant degradation pathway, but specific microbial pathways for this compound are not documented. driftlessprairies.orgucanr.edu |
| Chemical Degradation | Non-biological breakdown through chemical reactions (e.g., hydrolysis). | Possible, depending on the chemical structure of this compound. Specific data is not available. driftlessprairies.org |
| Photodegradation | Breakdown due to exposure to sunlight. | Possible for compounds exposed on surfaces. Specific data for this compound is not available. driftlessprairies.orgcriver.com |
| Volatilization | Transformation into a gaseous phase and loss to the atmosphere. | Less likely for compounds with low vapor pressure. Specific data for this compound is not available. driftlessprairies.org |
| Leaching | Movement of the compound through the soil profile with water. | Influenced by adsorption and water solubility. Specific data for this compound is not available. driftlessprairies.orgcriver.com |
Compound Names and PubChem CIDs
Future Research Directions and Translational Perspectives
Comprehensive Elucidation of Biosynthetic Enzymes and Regulatory Mechanisms
Currently, there is a lack of specific information regarding the biosynthetic pathway of Apteniol D. While the general biosynthesis of neolignans is understood to arise from the phenylpropanoid pathway, the specific enzymes and regulatory mechanisms responsible for the formation of this compound in Aptenia cordifolia have not been identified.
Future research should focus on identifying the key enzymes, likely including monolignol synthases, laccases, and peroxidases, that catalyze the specific oxidative coupling to form the diaryl ether bond characteristic of this compound. Transcriptomic and proteomic analyses of Aptenia cordifolia could reveal candidate genes and enzymes involved in its biosynthesis. Understanding the regulatory networks that control the expression of these biosynthetic genes in response to developmental or environmental cues will also be crucial for any future efforts in metabolic engineering.
Broadening the Scope of Biological Activity Profiling and In Vivo Efficacy (in animal models)
The biological activities of this compound remain largely unexplored. While a study on an ethanolic extract of Aptenia cordifolia leaves demonstrated anti-inflammatory activity in a rat model of egg albumin-induced edema, the specific contribution of this compound to this effect is unknown.
A crucial future direction is the comprehensive biological screening of purified this compound. This should include a wide range of assays to assess its potential cytotoxic, antimicrobial, antioxidant, and immunomodulatory activities. Promising in vitro results should be followed by in vivo studies in relevant animal models to evaluate efficacy, pharmacokinetics, and potential therapeutic applications. Given the observed anti-inflammatory effects of the plant extract, investigating the specific anti-inflammatory properties of this compound in animal models of inflammation is a logical starting point.
Table 1: Anti-inflammatory Activity of Aptenia cordifolia Ethanolic Leaf Extract in Wistar Albino Rats
| Treatment Group | Dose | Paw Edema Inhibition (%) after 3 hours |
| Negative Control | 10 mL/kg distilled water | 0% |
| Positive Control | 20 mg/kg Diclofenac Sodium | 75% |
| A. cordifolia Extract | 150 mg/kg | 50% |
| A. cordifolia Extract | 300 mg/kg | 62.5% |
This table is based on data from a study on the crude extract and does not represent the activity of isolated this compound.
In-depth Mechanistic Studies and Identification of Specific Molecular Targets
Beyond identifying biological activities, it is imperative to understand how this compound exerts its effects at a molecular level. Currently, there is no information on the mechanism of action or the specific molecular targets of this compound.
Future research should employ a variety of approaches to elucidate its mechanism of action. For any identified biological activity, such as the potential anti-inflammatory effects, studies could investigate its influence on key signaling pathways (e.g., NF-κB, MAPK) and the expression of inflammatory mediators. Target identification studies, using techniques like affinity chromatography, proteomics, and computational modeling, will be essential to pinpoint the specific proteins or cellular components with which this compound interacts to produce its biological effects.
Development of Sustainable Production Methods (e.g., cell culture, synthetic biology)
The reliance on direct extraction from Aptenia cordifolia for obtaining this compound is not a sustainable or scalable long-term strategy. Therefore, the development of alternative production methods is a critical area for future research.
Plant tissue culture, including callus and hairy root cultures, offers a promising avenue for the controlled and sustainable production of this compound, independent of geographical and seasonal variations. Furthermore, the burgeoning field of synthetic biology could be leveraged to reconstruct the this compound biosynthetic pathway in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This would involve identifying and transferring the necessary biosynthetic genes from Aptenia cordifolia into a microbial chassis, which could then be optimized for high-yield production through metabolic engineering.
Exploration of Potential for Application as a Natural Herbicide or Biopesticide
Preliminary studies have shown that this compound, along with other constituents of Aptenia cordifolia, exhibits phytotoxic effects. Specifically, it has been observed to inhibit the germination and growth of lettuce (Lactuca sativa L.). This finding suggests a potential application for this compound as a natural herbicide.
Future research should expand on these initial observations to fully characterize its herbicidal potential. This would involve determining its spectrum of activity against a range of common weeds, its mode of action as a phytotoxin, and its environmental fate and non-target toxicity. Further investigation into its potential as a biopesticide, for example, by assessing its insecticidal or fungicidal properties, could also open up new avenues for its application in agriculture.
Q & A
Q. What are the standard methodologies for synthesizing Apteniol D, and how do spectral data validate its structural identity?
this compound is synthesized via the Ullmann ether reaction using excess copper powder in N,N-dimethylacetamide to form its diphenyl ether moiety . Validation relies on comparative analysis of H- and C-NMR data between synthesized and naturally occurring compounds. Discrepancies in chemical shifts (e.g., 3-OMe, 5-OMe, and 3’-OMe groups) highlight the need for rigorous spectral matching with reference data from literature or natural isolates . Researchers should include coupling constants (, Hz) and solvent conditions (e.g., CDCl) in reporting to ensure reproducibility.
Q. How can researchers address discrepancies between synthetic and natural this compound in spectral data?
Discrepancies in NMR data (e.g., Figure S2, S4, S7, S8) often arise from stereochemical variations or impurities in synthetic pathways . To resolve these, employ high-resolution mass spectrometry (HRMS) and 2D-NMR techniques (e.g., COSY, HSQC) to confirm connectivity. Cross-referencing with prior studies (e.g., DellaGreca et al., 2005) is critical for contextualizing anomalies .
Q. What are the essential controls for ensuring reproducibility in this compound synthesis?
Key controls include:
- Standardizing reaction conditions (e.g., copper powder stoichiometry, solvent purity).
- Including internal standards during spectral analysis (e.g., TMS for NMR).
- Replicating synthetic protocols across multiple batches to assess yield consistency .
Advanced Research Questions
Q. How can researchers design experiments to resolve structural ambiguities in this compound derivatives?
Advanced studies should integrate:
Q. What statistical approaches are suitable for analyzing contradictory data in comparative studies of this compound analogs?
Apply hypothesis-driven frameworks (e.g., FINER criteria) to isolate variables influencing spectral or bioactivity discrepancies . For example:
- Use ANOVA to compare NMR shifts across synthetic batches.
- Apply principal component analysis (PCA) to identify outlier data points in large spectral datasets .
Q. How can researchers ensure ethical and rigorous data reporting in this compound studies?
- Transparency : Publish raw spectral data (e.g., H-NMR, C-NMR) in supplementary materials with detailed acquisition parameters .
- Peer validation : Cross-check interpretations with independent labs using blinded data analysis .
- Conflict of interest : Disclose funding sources and methodological limitations (e.g., synthetic yield variability) .
Methodological Guidelines
Q. What are the best practices for integrating this compound research into broader pharmacological studies?
- Hypothesis framing : Use PICO (Population, Intervention, Comparison, Outcome) to define bioactivity assays (e.g., "Does this compound inhibit [specific enzyme] compared to [reference compound]?") .
- Data triangulation : Combine in vitro bioactivity data with molecular docking studies to validate mechanistic hypotheses .
Q. How should researchers handle unresolved questions in this compound’s structure-activity relationships?
- Iterative refinement : Re-examine synthetic intermediates (e.g., compounds 8, 9, 10) to identify key structural determinants of activity .
- Collaborative peer review : Engage crystallographers and computational chemists to reconcile spectral and modeling discrepancies .
Data Presentation and Reproducibility
Q. What criteria should govern the inclusion of this compound data in publications?
- Relevance : Only include processed data directly addressing the research question (e.g., dose-response curves for bioactivity).
- Reproducibility : Provide step-by-step protocols for synthetic and analytical methods in appendices .
- Ethical standards : Avoid non-reproducible claims (e.g., "novel bioactivity" without dose-dependent validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
